molecular formula C18H16N2O4 B3884220 methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate

methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate

Cat. No.: B3884220
M. Wt: 324.3 g/mol
InChI Key: GCGXBTKYDQGCMJ-UHFFFAOYSA-N
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Description

Methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate typically involves multi-step organic reactions. One common method starts with the nitration of an indole derivative, followed by esterification and subsequent reactions to introduce the phenyl and nitro groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of reagents, catalysts, and solvents is optimized to minimize costs and environmental impact while maximizing yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.

    Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate exerts its effects is primarily through its interaction with biological molecules. The indole ring can interact with various enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .

Properties

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-24-18(21)17(20(22)23)16(12-7-3-2-4-8-12)14-11-19-15-10-6-5-9-13(14)15/h2-11,16-17,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCGXBTKYDQGCMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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